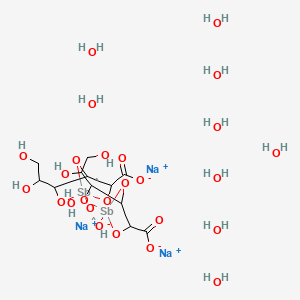
Stibogluconate (trisodium nonahydrate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium stibogluconate, sold under the brand name Pentostam among others, is a medication primarily used to treat leishmaniasis, a parasitic infection transmitted by sand-fly bites . This compound belongs to the class of pentavalent antimonials and has been in medical use since the 1940s . It is listed on the World Health Organization’s List of Essential Medicines .
Preparation Methods
Sodium stibogluconate is synthesized through the reaction of antimony pentoxide with sodium hydroxide . This reaction forms a mixture of stibonic and gluconic acids, which are then combined to produce sodium stibogluconate . Industrial production methods involve careful control of reaction conditions to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Sodium stibogluconate undergoes various chemical reactions, including:
Oxidation and Reduction: The antimony in sodium stibogluconate can exist in different oxidation states, primarily +3 and +5.
Substitution Reactions: The compound can participate in substitution reactions where ligands around the antimony center are replaced.
Common Reagents and Conditions: Typical reagents include oxidizing and reducing agents, and reactions are often conducted under controlled pH and temperature conditions.
Major Products: The reactions typically yield products where the antimony retains its oxidation state, but the surrounding ligands may change.
Scientific Research Applications
Sodium stibogluconate has a wide range of applications in scientific research:
Mechanism of Action
The exact mechanism of action of sodium stibogluconate is not fully understood. it is believed to inhibit macromolecular synthesis by reducing the availability of ATP and GTP, likely through the inhibition of the citric acid cycle and glycolysis . Additionally, it directly inhibits DNA topoisomerase I, leading to the inhibition of both DNA replication and transcription .
Comparison with Similar Compounds
Sodium stibogluconate is unique among antimony compounds due to its specific formulation and use in treating leishmaniasis. Similar compounds include:
Antimony Sodium Gluconate: Another antimony-based compound with similar therapeutic uses.
Miltefosine: An alternative treatment for leishmaniasis, often used in combination with sodium stibogluconate.
Amphotericin B: Another alternative treatment, particularly useful in cases of resistance to sodium stibogluconate.
Sodium stibogluconate stands out due to its long history of use and its inclusion in the World Health Organization’s List of Essential Medicines .
Properties
Molecular Formula |
C12H37Na3O26Sb2 |
|---|---|
Molecular Weight |
909.90 g/mol |
InChI |
InChI=1S/2C6H9O7.3Na.11H2O.O.2Sb/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;;;;;;;;;;;;;;;;;/h2*2-5,7-8H,1H2,(H,12,13);;;;11*1H2;;;/q2*-3;3*+1;;;;;;;;;;;;;2*+3/p-3 |
InChI Key |
RFLBDDMITDCCHA-UHFFFAOYSA-K |
Canonical SMILES |
C(C(C1C2C(O[Sb](O2)(O1)O[Sb]34OC(C(O3)C(CO)O)C(O4)C(=O)[O-])C(=O)[O-])O)O.O.O.O.O.O.O.O.O.O.O.[OH-].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















